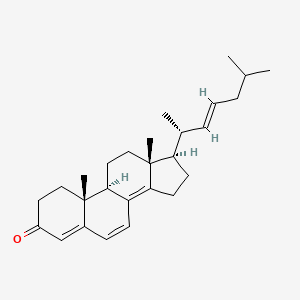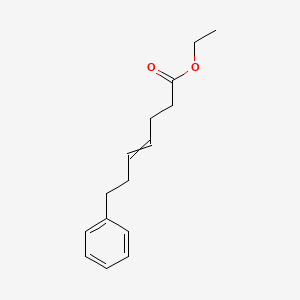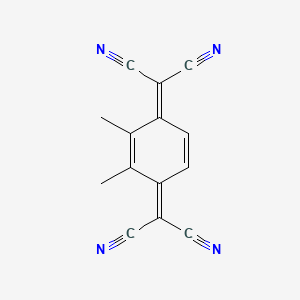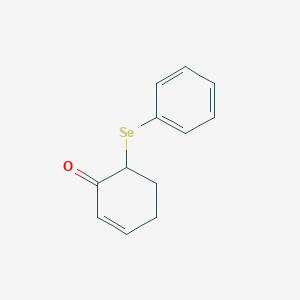
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridazine ring with two ester groups and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch-like reaction, which involves the cyclization of amido-nitriles with aromatic aldehydes and ethyl propiolate under mild conditions . The reaction conditions are optimized to ensure high yields and selectivity for the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while reduction can produce alcohols.
Scientific Research Applications
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research has explored its use in the synthesis of anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates
- Diethyl 3,5-dicarboxylate-1,4-dihydropyridine (1,4-DHP)
- Diethyl 3,5-dicarboxylate-1,2-dihydropyridine (1,2-DHP)
Uniqueness
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate is unique due to its tetrahydropyridazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific functionalities.
Properties
CAS No. |
117822-56-7 |
|---|---|
Molecular Formula |
C10H16N2O5 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
diethyl 4-oxodiazinane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H16N2O5/c1-3-16-9(14)11-6-5-8(13)7-12(11)10(15)17-4-2/h3-7H2,1-2H3 |
InChI Key |
QEYWKXLPJXIWSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=O)CN1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)

![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)





![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
